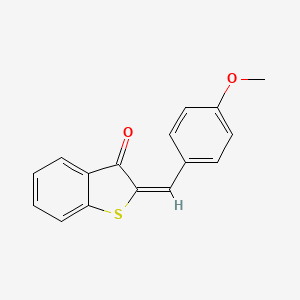

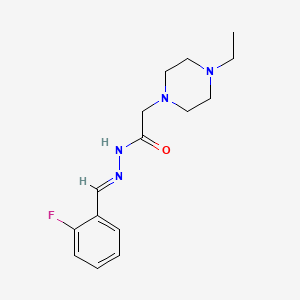

![molecular formula C18H18N2O5 B5503778 2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis details for this exact compound are not directly available, related research in the field of mesogenic benzoic acids and their derivatives provides insight into general synthesis methods. Novel mesogenic benzoic acids demonstrate that substituted aryl rings can be laterally attached to basic mesogens, facilitating liquid crystalline behavior at high temperatures (Weissflog et al., 1996)[https://consensus.app/papers/novel-mesogenic-benzoic-acids-large-branches-synthesis-weissflog/49de38a0b75b5b14b8cc4d9baca8f378/?utm_source=chatgpt]. Such methods might be adaptable for synthesizing the compound , emphasizing the role of structural modifications in affecting liquid crystalline properties.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including dimethoxy versions, has been extensively studied. For instance, the crystal and molecular structure of similar compounds reveal that they can crystallize in specific space groups, displaying unique dimeric associations or polymorphs influenced by substituents (Portalone, 2011)[https://consensus.app/papers/polymorph-26dimethoxybenzoic-acid-portalone/cc0bdfc91a895dbd9f0a2dc5d0f7d514/?utm_source=chatgpt]. These structural analyses are crucial for understanding the physicochemical behavior and potential applications of the compound.

Chemical Reactions and Properties

The chemical reactions and properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substituents can affect the compound's reactivity towards cyclization or its behavior in forming co-crystals with other molecules (Gabriele et al., 2006)[https://consensus.app/papers/synthesis-23dihydrobenzo14dioxine-gabriele/6829b826d0c652b3a4cd6296567ce68f/?utm_source=chatgpt]. These properties are essential for designing synthetic routes and for the compound's incorporation into larger molecular frameworks.

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points, solubility, and crystalline behavior, are closely tied to their molecular structure. Studies on similar compounds, like the liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, show how molecular modifications influence mesophases and transition temperatures, providing insight into the physical behavior of these materials (Qaddoura & Belfield, 2010)[https://consensus.app/papers/probing-texture-calamitic-liquid-crystalline-dimer-qaddoura/43939e0046bb5929ac18575db8341bb4/?utm_source=chatgpt].

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Studies and Applications

- Quantum Chemical Studies on Substituted Benzoic Acids : Research has been conducted on the dissociation of substituted benzoic acids, including methoxybenzoic acids. These studies provide insights into the chemical behavior of such compounds, which can be applied in various fields including pharmaceuticals and materials science (Sainsbury, 1975).

Liquid Crystalline Properties

- Mesogenic Benzoic Acids : Novel benzoyloxybenzoic acids with specific substitutions have been synthesized, displaying liquid crystalline behavior at high temperatures. These findings suggest potential applications in the development of liquid crystal displays and other technologies requiring controlled molecular alignment (Weissflog et al., 1996).

Synthesis and Labeling

- Synthesis of Labeled Compounds : Studies on the synthesis of specifically labeled reserpines and benzoic acids, including trimethoxybenzoic acids, indicate applications in creating labeled compounds for research in pharmacology and biochemistry (Roth et al., 1982).

Microbial Metabolism

- Microbial Oxidation of Methoxybenzoic Acids : Research demonstrates that certain Pseudomonas species can oxidize methoxybenzoic acids. This knowledge is valuable in bioremediation and environmental science, where microbial processes are used to degrade pollutants (Donnelly & Dagley, 1980).

Pharmacological Applications

- Antineoplastic Activity : Certain benzohydroxamic acids, which are structurally related to methoxybenzoic acids, have shown antineoplastic activity, indicating potential applications in cancer treatment (Sainsbury, 1975).

Chemical Structure Analyses

- Crystal Structure Analyses : The crystal and molecular structures of various substituted benzoic acids, including dimethoxybenzoic acids, have been determined. This information is crucial in material science and drug design, where molecular structure influences functionality (Sapari et al., 2019).

Wirkmechanismus

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-11-4-6-12(7-5-11)17(21)20-19-10-13-8-9-14(24-2)16(25-3)15(13)18(22)23/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVUMNWUXRETBO-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-6-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

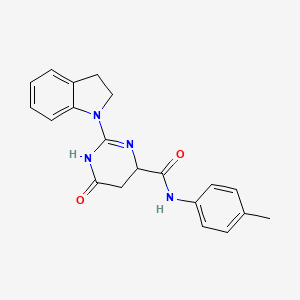

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

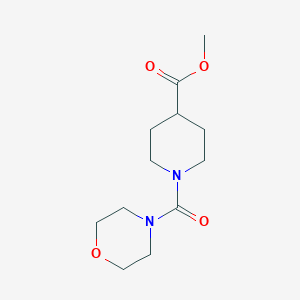

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)

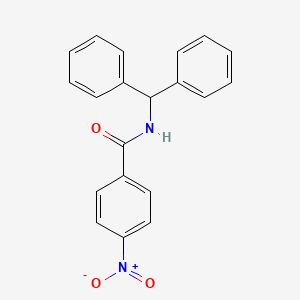

![N-{2-methyl-1-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]propyl}urea](/img/structure/B5503727.png)

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)

![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)